Cas no 1946813-11-1 (tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate)

tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-1154137
- tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate
- 1946813-11-1
-
- Inchi: 1S/C12H19N3O2/c1-12(2,3)17-11(16)7-15-10(13)6-9(14-15)8-4-5-8/h6,8H,4-5,7,13H2,1-3H3
- InChI Key: ITWIQTICFNYUMY-UHFFFAOYSA-N
- SMILES: O(C(CN1C(=CC(C2CC2)=N1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 237.147726857g/mol
- Monoisotopic Mass: 237.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 70.1Ų
tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154137-1.0g |
tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate |
1946813-11-1 | 1g |
$928.0 | 2023-06-09 | ||
Enamine | EN300-1154137-10.0g |
tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate |
1946813-11-1 | 10g |
$3992.0 | 2023-06-09 | ||
Enamine | EN300-1154137-0.05g |
tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate |
1946813-11-1 | 0.05g |
$780.0 | 2023-06-09 | ||
Enamine | EN300-1154137-0.5g |
tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate |
1946813-11-1 | 0.5g |
$891.0 | 2023-06-09 | ||
Enamine | EN300-1154137-0.25g |
tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate |
1946813-11-1 | 0.25g |
$855.0 | 2023-06-09 | ||
Enamine | EN300-1154137-2.5g |
tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate |
1946813-11-1 | 2.5g |
$1819.0 | 2023-06-09 | ||
Enamine | EN300-1154137-0.1g |
tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate |
1946813-11-1 | 0.1g |
$817.0 | 2023-06-09 | ||
Enamine | EN300-1154137-5.0g |
tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate |
1946813-11-1 | 5g |
$2692.0 | 2023-06-09 |
tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate Related Literature
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1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
Additional information on tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate
Introduction to Tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate (CAS No. 1946813-11-1)
Tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate, a compound with the chemical formula C₁₁H₁₇N₃O₂ and CAS number 1946813-11-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a tert-butyl group and a pyrazole core provides a robust scaffold for further chemical modifications, making it an attractive candidate for drug discovery and development.
The molecular structure of tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate incorporates several key functional groups that contribute to its biological activity. The pyrazole ring, known for its versatility in medicinal chemistry, serves as a hinge point for interactions with biological targets. Specifically, the 5-amino group on the pyrazole ring can engage in hydrogen bonding, while the cyclopropyl substituent adds steric bulk, influencing both solubility and binding affinity. These features make the compound a promising candidate for further exploration in the development of novel therapeutic agents.
Recent research has highlighted the importance of heterocyclic compounds in drug design. Pyrazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate aligns with this trend, as it combines the favorable properties of pyrazole with additional functional groups that enhance its pharmacological potential. Studies have demonstrated that modifications at the 3-position of the pyrazole ring can significantly alter the biological activity of these compounds, suggesting that this molecule could be a valuable starting point for structure-activity relationship (SAR) studies.
In addition to its structural significance, tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate has shown promise in preclinical studies. Researchers have investigated its interactions with various biological targets, including enzymes and receptors involved in disease pathways. The tert-butyl group, in particular, has been found to improve metabolic stability and reduce unwanted side effects, making it an ideal moiety for drug candidates. These findings underscore the compound's potential as a lead molecule for further optimization and development into a therapeutic agent.
The synthesis of tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate presents an interesting challenge due to the complexity of its structure. However, advances in synthetic methodologies have made it possible to access such molecules with high efficiency and purity. Modern techniques such as transition metal catalysis and asymmetric synthesis have enabled researchers to construct intricate molecular frameworks with precision. These advancements not only facilitate the production of complex compounds like this one but also open up new avenues for drug discovery.
The pharmacokinetic properties of tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate are also of great interest. Studies have shown that this compound exhibits favorable solubility and bioavailability profiles, which are critical factors for successful drug development. The balance between lipophilicity and polarizability is particularly important in determining how well a drug is absorbed and distributed within the body. The presence of both hydrophobic and hydrophilic regions in this molecule suggests that it may be well-suited for oral administration and systemic delivery.
The potential applications of tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate extend across multiple therapeutic areas. Its ability to interact with various biological targets makes it a versatile scaffold for designing drugs that address different diseases. For instance, researchers have explored its potential as an antiviral agent, an anti-inflammatory drug, and even a chemotherapeutic agent. While more research is needed to fully understand its therapeutic profile, these preliminary findings highlight the compound's broad applicability.
The future direction of research on tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate is likely to focus on optimizing its pharmacological properties through further structural modifications. By fine-tuning key functional groups such as the amino group on the pyrazole ring or introducing new substituents at strategic positions within the molecule, researchers can enhance its potency and selectivity. Additionally, computational modeling techniques can be employed to predict how different modifications will affect the compound's biological activity.
In conclusion, tert-butyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-y acetate (CAS No. 1946813-11) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development into a therapeutic agent. As research continues to uncover new applications for this molecule, it is likely to play an important role in addressing various diseases and improving patient outcomes.
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